molecular formula C14H23N3O2 B15122417 N-tert-butyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide

N-tert-butyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B15122417
M. Wt: 265.35 g/mol
InChI Key: ZDXSWFCLKLUVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a tert-butyl group, a methyl-substituted oxazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-amino-2-oxazoline derivative.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the oxazole intermediate.

    Introduction of the tert-Butyl Group: The tert-butyl group is incorporated via an alkylation reaction, using tert-butyl bromide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole or pyrrolidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

N-tert-butyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxamide: Similar structure with a different position of the carboxamide group.

    N-tert-butyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.

Uniqueness

N-tert-butyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

N-tert-butyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C14H23N3O2/c1-10-7-12(16-19-10)9-17-6-5-11(8-17)13(18)15-14(2,3)4/h7,11H,5-6,8-9H2,1-4H3,(H,15,18)

InChI Key

ZDXSWFCLKLUVJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN2CCC(C2)C(=O)NC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.